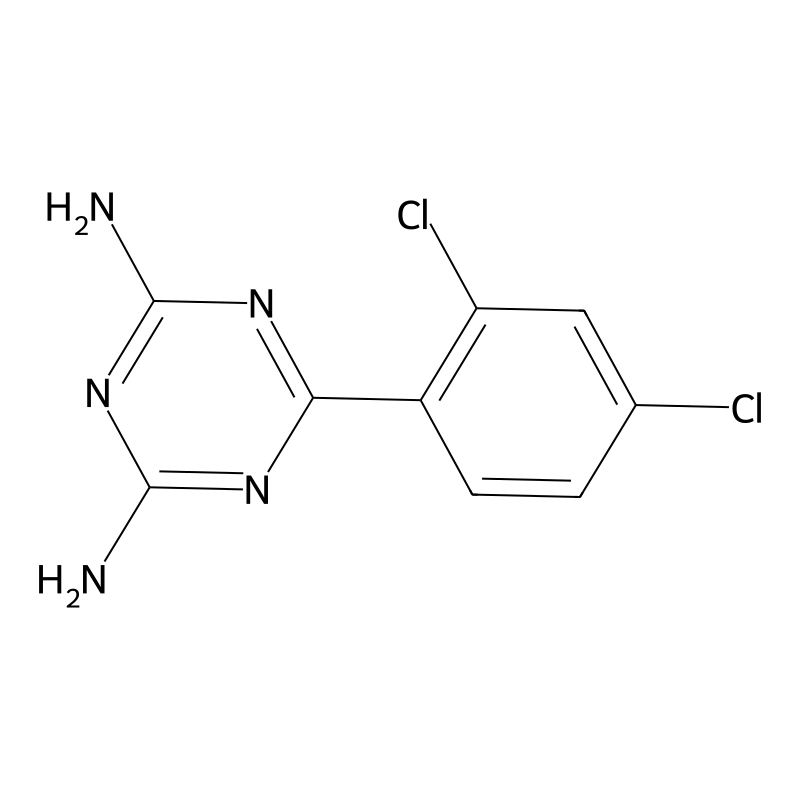

6-(2,4-Dichlorophenyl)-1,3,5-triazine-2,4-diamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

6-(2,4-Dichlorophenyl)-1,3,5-triazine-2,4-diamine is a compound belonging to the class of triazines, characterized by a triazine ring substituted with two amino groups and a dichlorophenyl moiety. Its molecular formula is , and it has a molar mass of approximately 256.09 g/mol. This compound is notable for its crystalline structure, typically appearing as colorless crystals with a melting point ranging from 268 to 269 °C . The presence of chlorine atoms in the phenyl group significantly influences its chemical reactivity and biological properties.

The chemical behavior of 6-(2,4-Dichlorophenyl)-1,3,5-triazine-2,4-diamine can be attributed to the electrophilic nature of the triazine ring and the nucleophilic sites provided by the amino groups. It can undergo various reactions including:

- Aromatic Nucleophilic Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions under appropriate conditions, allowing for further functionalization of the compound.

- Formation of Derivatives: This compound can react with different nucleophiles to form substituted derivatives, which may exhibit varied biological activities .

6-(2,4-Dichlorophenyl)-1,3,5-triazine-2,4-diamine exhibits significant biological activity. It has been studied for its potential as an anti-cancer agent due to its ability to inhibit cellular proliferation in certain cancer cell lines. Additionally, compounds in the triazine family are often explored for their antimicrobial properties and potential use in treating various diseases . The specific interactions and mechanisms of action are still under investigation.

The synthesis of 6-(2,4-Dichlorophenyl)-1,3,5-triazine-2,4-diamine can be achieved through several methods:

- One-Pot Synthesis: A common approach involves the reaction of cyanuric chloride with appropriate nucleophiles such as amines under controlled conditions. For instance, dichloroaniline can be reacted with cyanuric chloride in the presence of bases like triethylamine to yield the desired triazine derivative.

- Microwave-Assisted Synthesis: This method enhances reaction rates and yields by using microwave irradiation to facilitate the coupling reactions between triazines and amines .

6-(2,4-Dichlorophenyl)-1,3,5-triazine-2,4-diamine finds applications in various fields:

- Pharmaceuticals: It is being explored as a potential therapeutic agent due to its biological activities.

- Agriculture: Compounds with similar structures are often investigated for use as herbicides or fungicides owing to their ability to interfere with biological processes in plants and microorganisms .

- Material Science: The unique properties of triazines make them suitable for developing advanced materials with specific functionalities.

Research into the interactions of 6-(2,4-Dichlorophenyl)-1,3,5-triazine-2,4-diamine with biological targets is ongoing. Studies have shown that compounds containing similar triazine structures can interact with DNA and proteins involved in cell signaling pathways. Understanding these interactions is crucial for elucidating their pharmacological effects and optimizing their therapeutic potential .

Several compounds share structural similarities with 6-(2,4-Dichlorophenyl)-1,3,5-triazine-2,4-diamine. Below is a comparison highlighting their uniqueness:

The uniqueness of 6-(2,4-Dichlorophenyl)-1,3,5-triazine-2,4-diamine lies in its specific dichloro substitution pattern which influences its chemical reactivity and biological activity compared to other similar compounds.